molecular formula C6H9BrN4O2 B13220972 (3R)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid

(3R)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid

Cat. No.: B13220972
M. Wt: 249.07 g/mol
InChI Key: PDDMBWFTQDOCHU-GSVOUGTGSA-N
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Description

(3R)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid (CAS: 1674390-10-3) is a chiral α-amino acid derivative featuring a 1,2,3-triazole ring substituted with bromine and methyl groups. Its molecular formula is C₆H₉BrN₄O₂ (MW: 265.07 g/mol).

Properties

Molecular Formula

C6H9BrN4O2

Molecular Weight

249.07 g/mol

IUPAC Name

(3R)-3-amino-3-(5-bromo-3-methyltriazol-4-yl)propanoic acid

InChI

InChI=1S/C6H9BrN4O2/c1-11-5(6(7)9-10-11)3(8)2-4(12)13/h3H,2,8H2,1H3,(H,12,13)/t3-/m1/s1

InChI Key

PDDMBWFTQDOCHU-GSVOUGTGSA-N

Isomeric SMILES

CN1C(=C(N=N1)Br)[C@@H](CC(=O)O)N

Canonical SMILES

CN1C(=C(N=N1)Br)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by its attachment to the amino acid backbone. The triazole ring can be synthesized through a copper-catalyzed azide-alkyne cycloaddition, also known as the “click” reaction. The amino acid backbone is then introduced through a series of protection and deprotection steps, ensuring the correct stereochemistry at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro derivative.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield a nitro compound, while reduction of the bromo group can produce a hydrogen-substituted derivative.

Scientific Research Applications

(3R)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The amino acid backbone allows the compound to be incorporated into biological systems, where it can exert its effects through various pathways.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs, highlighting differences in substituents, heterocyclic cores, and stereochemistry:

Compound Name CAS Number Molecular Formula Key Features Molecular Weight (g/mol) Notable Differences
(3R)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid 1674390-10-3 C₆H₉BrN₄O₂ 1,2,3-Triazole with 4-Br, 1-Me; R-configuration 265.07 Reference compound; chiral center, bromine for halogen bonding
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid 933690-20-1 C₅H₆BrN₃O₂ 1,2,4-Triazole regioisomer; no methyl or amino group 220.02 Different triazole substitution pattern; lacks chiral amino group and methyl
(3R)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid 1847395-74-7 C₇H₁₀BrN₃O₂ Pyrazole core (two adjacent N); 4-Br, 1-Me substituents 248.08 Pyrazole instead of triazole; altered electronic properties
(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid 1866834-03-8 C₆H₉N₄O₂ S-enantiomer; lacks bromine 183.16 Stereochemical inversion (S vs. R); reduced lipophilicity due to absence of Br
4-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidine-3-carboxylic acid 2060026-19-7 C₈H₁₁BrN₄O₂ Propanoic acid integrated into pyrrolidine ring 283.11 Conformationally rigid pyrrolidine; impacts binding geometry

Detailed Analysis of Structural and Functional Differences

Heterocyclic Core Modifications
  • 1,2,3-Triazole vs. The altered nitrogen positions may affect interactions with biological targets, such as enzymes requiring specific π-π stacking or dipole interactions .
  • Triazole vs. Pyrazole (CAS 1847395-74-7): Replacing the triazole with a pyrazole (two adjacent N atoms) modifies electronic density and hydrogen-bonding capacity.
Substituent Effects
  • Bromine vs. Trifluoromethyl (CAS 1001518-85-9):
    Bromine’s electronegativity enables halogen bonding, while trifluoromethyl (CF₃) groups enhance metabolic stability and lipophilicity. The CF₃-substituted analog () may exhibit improved pharmacokinetics but reduced solubility .

  • Methyl Group Impact:
    The 1-methyl group on the triazole (target compound) increases steric protection against enzymatic degradation compared to unmethylated analogs (e.g., CAS 933690-20-1) .

Stereochemical Considerations
  • R vs. S Configuration (CAS 1866834-03-8):
    The S-enantiomer () may exhibit divergent biological activity due to mismatched interactions in chiral environments, such as enzyme active sites. Enantiopure synthesis is critical for optimizing therapeutic efficacy .
Conformational Rigidity

Biological Activity

(3R)-3-Amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a triazole moiety, which is known for its diverse biological properties. The presence of the bromine atom enhances its pharmacological profile by potentially increasing lipophilicity and altering receptor interactions.

The biological activity of (3R)-3-amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways :
    • The compound has been shown to inhibit specific enzymes linked to various diseases. For instance, it may target the Mur ligases in Mycobacterium tuberculosis, which are crucial for bacterial cell wall synthesis. Inhibitors of these ligases have been reported to exhibit significant antibacterial activity .
  • Modulation of Signaling Pathways :
    • The compound may interact with the phosphoinositide 3-kinase (PI3K) signaling pathway, which is implicated in cancer progression and inflammation. Compounds that inhibit PI3K have shown promise in cancer therapy by preventing tumor cell proliferation .

Biological Activity Data

The biological activity of (3R)-3-amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid has been evaluated through various studies.

Table 1: Summary of Biological Activities

Activity Target Effect Reference
Inhibition of Mur ligasesMycobacterium tuberculosisUp to 56% inhibition at 100 µM
PI3K inhibitionCancer cellsAnti-tumor effects
Antibacterial activityMycobacterium tuberculosisSignificant reduction in viability

Case Studies

Several studies have reported on the biological efficacy of triazole derivatives similar to (3R)-3-amino-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid:

  • Study on Antimicrobial Activity :
    • A study demonstrated that triazole derivatives exhibited potent antimicrobial properties against resistant strains of Mycobacterium tuberculosis. The structural modifications enhanced their binding affinity to the target enzymes involved in bacterial cell wall synthesis .
  • Cancer Research :
    • Research into PI3K inhibitors has highlighted the role of triazole compounds in modulating cancer cell proliferation. The selective inhibition of specific PI3K isoforms has shown promising results in preclinical models for various cancers .

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